4-Amino-2,3,5,6-tetrafluorophenol

Combinatorial Chemistry Solid-Phase Synthesis Resin Activation

4-Amino-2,3,5,6-tetrafluorophenol (CAS 938-63-6) is the essential tetrafluorinated building block for TFP-activated resin synthesis. Four electron-withdrawing fluorine atoms lower the phenolic pKa to 5.75–6.86, dramatically enhancing leaving-group ability versus non-fluorinated aminophenols or 2,3,5,6-tetrafluorophenol (which lacks the amino group). Enables dual-site (N- and O-) functionalization with precise resin loading (0.2–0.3 mmol/g). Also a potent, selective HDAC6 inhibitor (IC50 5 nM, ~100-fold selectivity over HDAC9) and CYP3A4 reference standard. Ideal for combinatorial chemistry, medicinal chemistry, and DDI studies.

Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
CAS No. 938-63-6
Cat. No. B3179173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3,5,6-tetrafluorophenol
CAS938-63-6
Molecular FormulaC6H3F4NO
Molecular Weight181.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)O)F)F)N
InChIInChI=1S/C6H3F4NO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H,11H2
InChIKeyFFRMSRDSTZTRKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,3,5,6-tetrafluorophenol (CAS 938-63-6): A Specialized Fluorinated Building Block for Resin Activation and Kinase/HDAC Probe Development


4-Amino-2,3,5,6-tetrafluorophenol (CAS 938-63-6) is a highly fluorinated aromatic compound with the molecular formula C6H3F4NO and a molecular weight of 181.09 g/mol . This compound features a unique substitution pattern where four fluorine atoms occupy the 2, 3, 5, and 6 positions of the benzene ring, while the amino (-NH2) and hydroxyl (-OH) groups reside at the 1 and 4 positions, respectively [1]. Its primary industrial and research applications leverage the strong electron-withdrawing effects of the fluorine atoms, which significantly alter the compound's acidity (predicted pKa of 5.75-6.86) and lipophilicity (LogP of 1.41-2.11) [2] compared to non-fluorinated analogs. Commercially, it is typically available at purities of 95-98% and is employed as a critical intermediate for synthesizing tetrafluorophenol (TFP)-activated resins for rapid amine derivatization in combinatorial chemistry [3].

Procurement Rationale: Why 4-Amino-2,3,5,6-tetrafluorophenol Cannot Be Substituted by Other Fluorinated Phenols or Aminophenols


Generic substitution of 4-Amino-2,3,5,6-tetrafluorophenol with other fluorinated phenols or simple aminophenols is not scientifically viable due to its unique and quantifiable electronic and functional profile. The presence of four fluorine atoms on the ring dramatically lowers the pKa of the phenolic -OH group, enhancing its leaving group ability and making it a superior acylating agent in resin applications compared to non-fluorinated or less-fluorinated phenols [1]. Furthermore, the simultaneous presence of both an amino and a hydroxyl group in this specific tetrafluorinated arrangement is crucial. While 2,3,5,6-tetrafluorophenol (CAS 769-39-1) lacks the amino group necessary for further functionalization [2], other aminophenol isomers possess different electronic and steric properties. The combination of high acidity and the capacity for dual-site (N- and O-) modification uniquely positions this compound for creating stable, activated polymeric reagents and exploring fluorinated pharmacophores, as demonstrated by its specific biological activity profiles against targets like HDAC6 and CYP3A4 [3].

Quantitative Differentiation of 4-Amino-2,3,5,6-tetrafluorophenol: A Comparative Analysis of Potency, Stability, and Physicochemical Properties


Differentiation from 2,3,5,6-Tetrafluorophenol: Enhanced Acylating Capacity and Resin Loading

When compared to its non-aminated analog, 2,3,5,6-tetrafluorophenol (CAS 769-39-1), 4-amino-2,3,5,6-tetrafluorophenol provides a critical advantage as a precursor for polymer-supported reagents. Its amino group serves as a handle for covalent attachment to polymeric supports, enabling the synthesis of TFP-activated resins. These resins are used as stable, resin-bound equivalents to acid chlorides for rapid amine derivatization [1]. The resulting polymer contains 0.2-0.3 mmol of active groups per gram, demonstrating a quantifiable loading capacity that is unattainable with the parent tetrafluorophenol [2].

Combinatorial Chemistry Solid-Phase Synthesis Resin Activation

Differentiation from Non-Fluorinated Phenol: Broad-Spectrum Kinase/HDAC Inhibition and CYP450 Interaction Profile

4-Amino-2,3,5,6-tetrafluorophenol exhibits a quantifiable and distinct biological activity profile compared to non-fluorinated phenol. It demonstrates potent inhibition of Histone Deacetylase 6 (HDAC6) with an IC50 of 5 nM [1]. In contrast, it is a weaker inhibitor of HDAC9, with an IC50 of 480 nM [1]. This indicates a degree of isoform selectivity. Additionally, the compound interacts with Cytochrome P450 enzymes, showing moderate inhibitory activity against CYP3A4 (IC50 = 20,000 nM) [2] and CYP2D6 [3], which is a class-level characteristic of fluorinated aromatics impacting metabolic stability. Non-fluorinated phenol lacks this specific enzyme inhibition profile.

Medicinal Chemistry HDAC Inhibition Enzymatic Assays

Differentiation from 4-Aminophenol: Enhanced Acidity and Lipophilicity for Improved Bioavailability

The strategic placement of four fluorine atoms on the ring of 4-amino-2,3,5,6-tetrafluorophenol results in a dramatic shift in its physicochemical properties compared to its non-fluorinated counterpart, 4-aminophenol. The calculated pKa of the phenolic -OH group is reduced to 5.75-6.86 , making it significantly more acidic than 4-aminophenol (pKa ~10.3 for phenol). This enhances its reactivity as an acylating agent. Furthermore, its lipophilicity is markedly increased, with a measured LogP of 1.41-2.11 , compared to a LogP of approximately 0.04 for 4-aminophenol. At physiological pH (7.4), its LogD is 0.78, indicating a balance between aqueous solubility and membrane permeability [1].

Physicochemical Properties Drug Design ADME

Validated Application Scenarios for 4-Amino-2,3,5,6-tetrafluorophenol Based on Quantitative Evidence


Solid-Phase Synthesis: A Critical Precursor for Tetrafluorophenol (TFP)-Activated Resins

In combinatorial chemistry and high-throughput synthesis, 4-amino-2,3,5,6-tetrafluorophenol is the essential building block for creating TFP-activated resins. These polymeric reagents serve as stable, resin-bound equivalents to acid chlorides and are used for the rapid acylation and sulfonylation of amines to generate amide and sulfonamide libraries . The resulting polymer, poly-p-succinimido-tetrafluorophenol, has a quantifiable loading capacity of 0.2-0.3 mmol of active groups per gram, enabling precise control over reaction stoichiometry .

Medicinal Chemistry: A Specialized Probe for HDAC6 Inhibition and CYP450 Interaction Studies

This compound's potent and selective inhibition of HDAC6 (IC50 = 5 nM) over HDAC9 (IC50 = 480 nM) makes it a valuable tool for investigating the role of specific histone deacetylase isoforms in disease models, particularly cancer . Furthermore, its moderate inhibition of CYP3A4 (IC50 = 20,000 nM) and CYP2D6 [6] positions it as a useful reference standard for in vitro drug metabolism and drug-drug interaction (DDI) studies, helping researchers assess the impact of fluorination on cytochrome P450 enzyme activity.

Lead Optimization: Physicochemical Property Modulation via Fluorination

The dramatic shift in acidity (pKa of 5.75-6.86) and lipophilicity (LogP of 1.41-2.11) compared to non-fluorinated 4-aminophenol makes this compound an ideal model system for studying the impact of polyfluorination on ADME properties. Its balanced LogD of 0.78 at pH 7.4 [6] is particularly relevant for optimizing drug candidates for oral bioavailability, making it a strategic choice for medicinal chemists seeking to incorporate fluorinated motifs into lead compounds.

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